

experimental protocol for 8-Br-cADPR application

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	8-Br-cADPR	
Cat. No.:	B587373	Get Quote

Application Notes and Protocols for 8-Br-cADPR

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-cyclic ADP-ribose (**8-Br-cADPR**) is a cell-permeant and potent antagonist of cyclic ADP-ribose (cADPR). It is a valuable pharmacological tool for investigating the role of the cADPR signaling pathway in intracellular calcium mobilization.[1][2][3] cADPR is a second messenger that elicits calcium release from intracellular stores, primarily through the activation of ryanodine receptors (RyRs).[4] **8-Br-cADPR** is also recognized as an antagonist of the TRPM2 ion channel, which is involved in calcium influx.[5][6] These application notes provide detailed protocols for the use of **8-Br-cADPR** in studying calcium signaling pathways.

Mechanism of Action

8-Br-cADPR competitively inhibits the action of cADPR at its binding sites, thereby blocking cADPR-mediated calcium release from the endoplasmic reticulum via RyRs.[1][7] Additionally, it has been shown to inhibit the TRPM2 ion channel, which is activated by ADPR and can be sensitized by cADPR, thus affecting calcium influx from the extracellular space.[5][6][8]

Data Presentation

The following tables summarize the quantitative data regarding the application and effects of **8-Br-cADPR** from various experimental studies.

Table 1: Effective Concentrations of 8-Br-cADPR in Cellular Assays

Cell Type	Agonist/Stimul us	8-Br-cADPR Concentration	Observed Effect	Reference
Porcine Airway Smooth Muscle Cells	Acetylcholine (ACh), Endothelin-1 (ET-1)	100 μΜ	Significant attenuation of [Ca2+]i responses	[9]
Rat Duodenum Myocytes (permeabilized)	Acetylcholine (ACh)	20 μΜ	Significant reduction of the first Ca2+ peak and suppression of Ca2+ oscillations	[10]
Human Myometrial Smooth Muscle Cells (PHM1)	Oxytocin, PGF2α, ET-1	100 μΜ	Attenuation of agonist-induced [Ca2+]i elevation by 20-46%	[11]
Human Myometrial Smooth Muscle Cells (PHM1)	Oxytocin (100 nM)	10 μM, 100 μM, 1 mM	19%, 24%, and 40% inhibition of net [Ca2+]i elevation, respectively	[11]
Jurkat T-cells	8-Br-N1-cIDPR (cADPR agonist)	500 μΜ	Partial inhibition of Ca2+ release and full inhibition of Ca2+ entry	[12]
Rat Hippocampus (in vivo)	Ropivacaine- induced convulsion	Intracerebroventr icular injection	Alleviation of convulsions	[13]
DRG Sensory Neurons	Paclitaxel	0.1 μM (8-Br-7- CH-cADPR)	Significant decrease in paclitaxel- induced axon degeneration	[14][15]

Table 2: Inhibitory Constants of 8-Br-cADPR

Target	Preparation	IC50 Value	Reference
cADPR-induced Ca2+ release	Sea urchin egg homogenates	1.7 μΜ	[16]
cADPR action on ryanodine receptor	Oocyte system	~1.7 µM	[17]
TRPM2 channel (inhibited by 8-Br- ADPR, a potential hydrolytic product)		~300 μM	[8]

Experimental Protocols

Protocol 1: Preparation of 8-Br-cADPR Stock Solution

- Reconstitution: **8-Br-cADPR** is typically supplied as a solid. Reconstitute the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.

Protocol 2: Inhibition of Agonist-Induced Calcium Release in Adherent Cells

This protocol describes the use of **8-Br-cADPR** to investigate its effect on calcium signaling in response to an agonist in adherent cells, such as smooth muscle cells or neuronal cell lines.

Materials:

- Adherent cells cultured on glass coverslips or in 96-well black-walled, clear-bottom plates
- 8-Br-cADPR stock solution (1-10 mM in DMSO)
- Fura-2 AM (calcium indicator dye)

- Pluronic F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- · Agonist of interest
- Fluorescence microscope or plate reader capable of ratiometric calcium imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

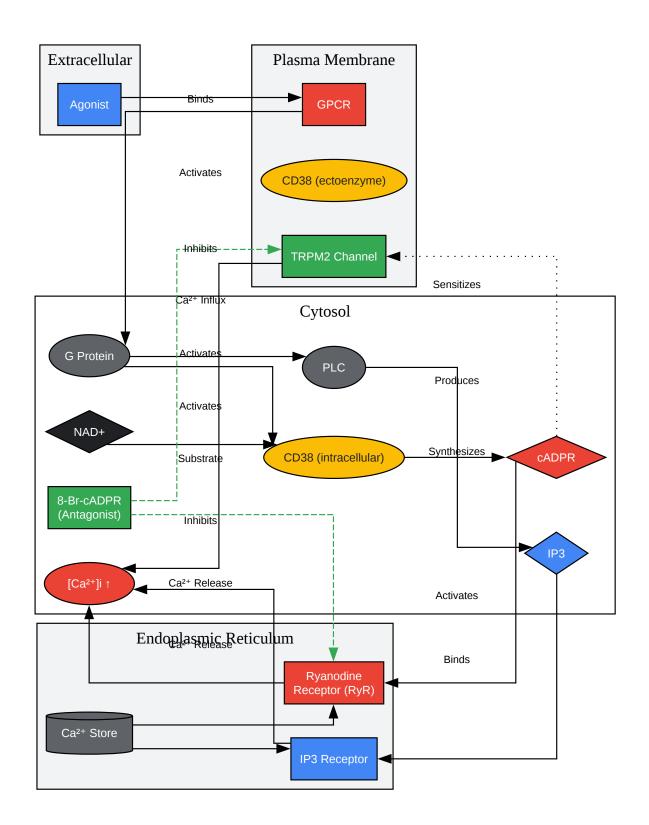
Procedure:

- Cell Culture: Plate the cells at an appropriate density on the chosen imaging substrate and allow them to adhere and grow to the desired confluency (typically 70-90%).
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 μM Fura-2 AM, dilute the Fura-2 AM stock (typically 1 mM in DMSO) and Pluronic F-127 (to a final concentration of 0.02-0.04%) in HBSS.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
- De-esterification: After loading, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM. Incubate the cells in HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

8-Br-cADPR Incubation:

- o Prepare the desired working concentration of **8-Br-cADPR** in HBSS by diluting the stock solution. A typical starting concentration is 100 μM.[9][11] A concentration range from 10 μM to 500 μM can be tested depending on the cell type and experimental goals.[11][12]
- Incubate the Fura-2 loaded cells with the 8-Br-cADPR solution for 15-30 minutes prior to agonist stimulation.

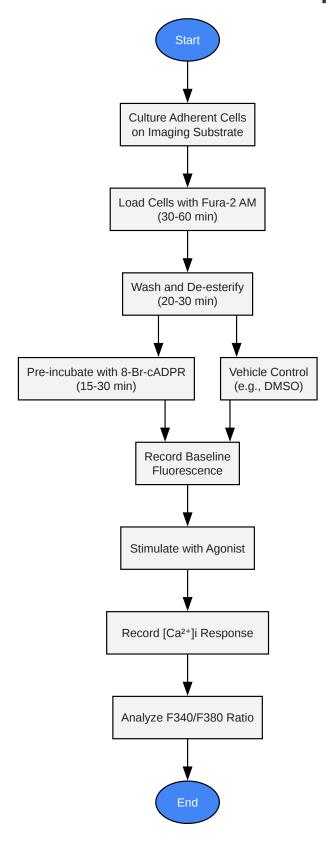
· Calcium Imaging:


- Mount the coverslip or plate onto the fluorescence imaging system.
- Establish a baseline fluorescence recording for a few minutes.
- Add the agonist of interest and record the changes in intracellular calcium concentration by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation.

Data Analysis:

- Calculate the ratio of the fluorescence intensities (F340/F380).
- Compare the agonist-induced calcium response in cells pre-treated with 8-Br-cADPR to control cells (treated with vehicle, e.g., DMSO).
- Quantify parameters such as the peak amplitude of the calcium transient and the area under the curve.

Mandatory Visualizations cADPR Signaling Pathway



Click to download full resolution via product page

Caption: The cADPR signaling pathway and points of inhibition by 8-Br-cADPR.

Experimental Workflow for 8-Br-cADPR Application

Click to download full resolution via product page

Caption: Experimental workflow for assessing the effect of **8-Br-cADPR**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors?
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Br-cADPR,a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury-MedSci.cn [medsci.cn]
- 7. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 9. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CD38/cADPR-mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CD38/Cyclic ADP-ribose Pathway Protects Rats against Ropivacaineinduced Convulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. rupress.org [rupress.org]

- 16. caymanchem.com [caymanchem.com]
- 17. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [experimental protocol for 8-Br-cADPR application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587373#experimental-protocol-for-8-br-cadprapplication]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com